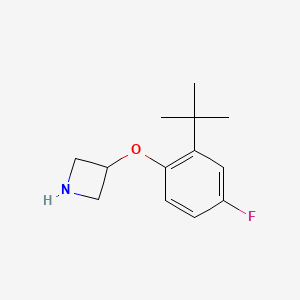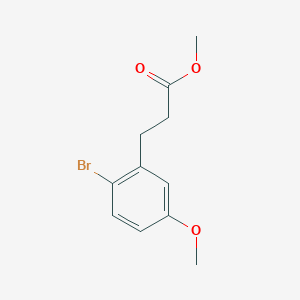![molecular formula C5H9IOZn B14134052 Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] is an organozinc compound with the molecular formula C₅H₉IOZn and a molecular weight of 277.4013 g/mol . This compound is notable for its unique structure, which includes a zinc atom bonded to an iodine atom and a 3-methyl-3-oxetanyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[(3-methyl-3-oxetanyl)methyl] typically involves the reaction of zinc with iodo[(3-methyl-3-oxetanyl)methyl] halides in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] undergoes various types of chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(V)-based oxidants for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state zinc compounds, while substitution reactions can produce a variety of organozinc derivatives .
Wissenschaftliche Forschungsanwendungen
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of zinc, iodo[(3-methyl-3-oxetanyl)methyl] involves its ability to participate in various chemical reactions due to the presence of the reactive zinc and iodine atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules. These interactions are crucial for its applications in organic synthesis and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc, iodo[(3-methyl-3-oxetanyl)methyl] include other organozinc compounds and oxetane derivatives. Examples include:
- Zinc, iodo[(3-ethyl-3-oxetanyl)methyl]
- Zinc, iodo[(3-propyl-3-oxetanyl)methyl]
- Oxetane-based compounds with different substituents .
Uniqueness
What sets zinc, iodo[(3-methyl-3-oxetanyl)methyl] apart from similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 3-methyl-3-oxetanyl group enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Eigenschaften
Molekularformel |
C5H9IOZn |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
iodozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ULUQZXDJWZMSDG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(COC1)[CH2-].[Zn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

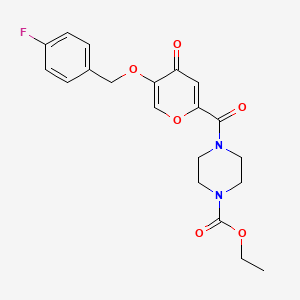
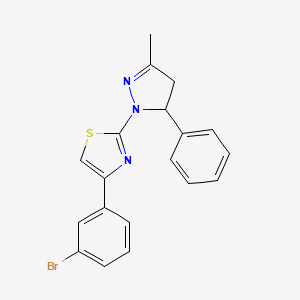
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)

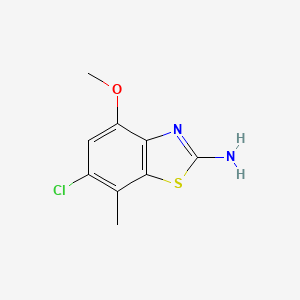

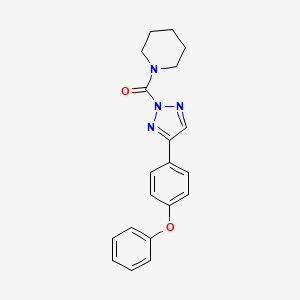

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
